4-Ethynyl-2-isopropyl-1-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-ethynyl-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H14O/c1-5-10-6-7-12(13-4)11(8-10)9(2)3/h1,6-9H,2-4H3 |
InChI Key |
OSQQBZUNBKKHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#C)OC |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Ethynyl 2 Isopropyl 1 Methoxybenzene
Reactivity Profiles of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions. The aromatic ring to which it is attached modulates its reactivity through electronic effects.
The ethynyl group of 4-Ethynyl-2-isopropyl-1-methoxybenzene can participate as a 2π component in cycloaddition reactions. In [3+2] cycloadditions, commonly known as Huisgen 1,3-dipolar cycloadditions, the terminal alkyne can react with a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) to form a five-membered heterocyclic ring. The electronic nature of the aromatic ring influences the rate and regioselectivity of this reaction.
In [4+2] cycloadditions, or Diels-Alder reactions, the ethynyl group can act as a dienophile, reacting with a conjugated diene. While simple alkynes are generally less reactive dienophiles than alkenes, the reaction can be facilitated by the electronic properties of the substituents on the aromatic ring. A theoretical study has explored the mechanism of intramolecular [4+2] cycloaddition reactions of enyne units to form bicyclic aromatic products. researchgate.net
| Reaction Type | Reactant | Product Type |
| [3+2] Cycloaddition | 1,3-dipole (e.g., Azide) | Triazole |
| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene |
Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.
Hydroamination is the addition of an N-H bond across the alkyne. This reaction can be catalyzed by various transition metals, such as palladium, rhodium, or gold, to yield imines, enamines, or amines. nih.govacs.orgfrontiersin.org For terminal alkynes like this compound, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst. acs.orgnih.gov The presence of electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group, can influence the reaction yield. nih.govacs.org
Hydrosilylation , the addition of a Si-H bond, is another important transformation of terminal alkynes, typically catalyzed by platinum or other transition metal complexes. This reaction provides access to vinylsilanes, which are versatile synthetic intermediates.
| Reaction | Reagent | Catalyst | Product |
| Hydroamination | Amine (R-NH2) | Pd, Rh, Au complexes | Imine/Enamine |
| Hydrosilylation | Silane (R3Si-H) | Pt complexes | Vinylsilane |
The electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) typically proceeds via a vinyl cation intermediate. libretexts.org According to Markovnikov's rule, the electrophile adds to the less substituted carbon atom of the triple bond. libretexts.org
Conversely, the ethynyl group can also undergo nucleophilic addition, particularly when activated by an adjacent electron-withdrawing group or through metal catalysis. acs.orgresearchgate.netbham.ac.uk While the aromatic ring in this compound is electron-rich, nucleophilic additions can still be achieved under specific reaction conditions. smartstartinstitute.com
Influence of Methoxy and Isopropyl Substituents on Aromatic Reactivity
The methoxy and isopropyl groups significantly influence the reactivity of the benzene (B151609) ring, primarily in electrophilic aromatic substitution (EAS) reactions. Both groups are classified as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. libretexts.orgvedantu.comlibretexts.orglibretexts.orgexam-corner.com They direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgpharmaguideline.com
The methoxy group is a strongly activating substituent. minia.edu.eg It exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic π-system. libretexts.orglibretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The methoxy group also has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but the resonance effect is dominant. libretexts.orglibretexts.org
The isopropyl group is a weakly activating substituent. It donates electron density primarily through an inductive effect (+I), pushing the sigma electrons of the C-C bond towards the ring. It also has a weaker, hyperconjugative electron-donating effect.
The combined effect of a strong activating group (methoxy) and a weak activating group (isopropyl) renders the benzene ring of this compound highly susceptible to electrophilic attack. The directing effects of these groups are cooperative, both favoring substitution at the positions ortho and para to them.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| Methoxy (-OCH₃) | +R > -I | Strongly Activating | Ortho, Para |
| Isopropyl (-CH(CH₃)₂) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
While the electronic effects of the methoxy and isopropyl groups are cooperative in directing incoming electrophiles, steric factors also play a crucial role in determining the regioselectivity of the reaction.
The isopropyl group is sterically bulky. researchgate.net This bulkiness can hinder the approach of an electrophile to the ortho position adjacent to it. youtube.comstackexchange.com Consequently, electrophilic substitution is more likely to occur at the less sterically hindered positions. In the case of this compound, the position ortho to the methoxy group and meta to the isopropyl group is significantly more accessible than the position ortho to both the isopropyl and ethynyl groups. The para position relative to the isopropyl group is occupied by the ethynyl group. Therefore, the primary site of electrophilic attack would be predicted to be the position ortho to the methoxy group and meta to the isopropyl group, guided by the powerful directing effect of the methoxy group and the steric hindrance of the isopropyl group. nih.govmsu.edu
The interplay of these electronic and steric effects allows for a degree of control over the regiochemical outcome of reactions involving the aromatic ring of this compound.
Intramolecular Cyclization and Rearrangement Processes
Currently, there is a notable absence of specific research findings in publicly available scientific literature detailing the intramolecular cyclization and rearrangement processes of this compound. While the structural motifs of an ethynyl group and a substituted benzene ring suggest the potential for various intramolecular reactions, such as cycloisomerization or electrocyclization under specific thermal, photochemical, or catalytic conditions, no dedicated studies on this particular compound have been reported.
General mechanistic pathways for related alkynyl-aromatic systems often involve transition-metal catalysis (e.g., gold, platinum, or palladium) to activate the alkyne bond and facilitate nucleophilic attack by the aromatic ring or its substituents. These reactions can lead to the formation of diverse carbocyclic and heterocyclic scaffolds. However, without experimental data for this compound, any proposed mechanistic pathway would be purely speculative.
Further research is required to explore and characterize the potential for intramolecular transformations of this compound and to elucidate the specific conditions and catalysts that might promote such reactions.
Redox Chemistry and Derivatives Formation
Similar to the topic of intramolecular reactions, the redox chemistry of this compound and the subsequent formation of derivatives remain largely unexplored in documented research. The ethynyl group is susceptible to both oxidation and reduction.
Potential Oxidation Reactions:
Oxidative coupling reactions, such as the Glaser or Hay coupling, could potentially be employed to dimerize this compound, leading to the formation of a symmetrical diacetylene derivative. Other oxidative processes could target the aromatic ring or the isopropyl group, depending on the reagents and reaction conditions.
Potential Reduction Reactions:
The ethynyl group can be selectively reduced to an alkene (cis or trans) or fully saturated to an ethyl group using various catalytic hydrogenation methods (e.g., Lindlar's catalyst for the cis-alkene, or sodium in liquid ammonia (B1221849) for the trans-alkene, and palladium on carbon for the alkane).
The formation of specific derivatives through these redox reactions is plausible, but a comprehensive understanding is hindered by the lack of empirical studies. The electronic and steric influence of the methoxy and isopropyl groups would undoubtedly play a significant role in the reactivity and regioselectivity of any such transformation.
A summary of hypothetical redox products is presented in the table below. It is critical to note that these are postulated derivatives based on general chemical principles and have not been experimentally verified for this compound.
| Reaction Type | Reagent/Catalyst (Example) | Potential Product |
| Oxidative Coupling | CuCl, TMEDA, O₂ | 1,4-bis(2-isopropyl-4-methoxyphenyl)buta-1,3-diyne |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | 1-methoxy-2-isopropyl-4-vinylbenzene |
| Partial Reduction (trans) | Na, NH₃ | 1-methoxy-2-isopropyl-4-vinylbenzene |
| Full Reduction | H₂, Pd/C | 1-ethyl-2-isopropyl-4-methoxybenzene |
Further experimental investigation is necessary to validate these potential reaction pathways and to characterize the resulting derivatives.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Ethynyl 2 Isopropyl 1 Methoxybenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for determining the basic carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 4-Ethynyl-2-isopropyl-1-methoxybenzene reveals distinct signals for each unique proton environment. The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methoxy (B1213986) group will present as a sharp singlet, and the acetylenic proton will also appear as a singlet.
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments. The spectrum is expected to show signals for the two sp-hybridized carbons of the ethynyl (B1212043) group, six distinct signals for the aromatic carbons (four substituted and two protonated), and three signals for the aliphatic carbons of the isopropyl and methoxy groups.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl-CH₃ | 1.25 (d) | 22.5 |
| Isopropyl-CH | 3.30 (sept) | 27.0 |
| Methoxy-CH₃ | 3.85 (s) | 55.8 |
| Acetylenic-H | 3.05 (s) | - |
| Aromatic-H3 | 7.20 (d) | 117.0 |
| Aromatic-H5 | 7.15 (dd) | 115.5 |
| Aromatic-H6 | 6.80 (d) | 110.0 |
| Aromatic-C1 | - | 158.0 |
| Aromatic-C2 | - | 138.0 |
| Aromatic-C4 | - | 118.0 |
| Acetylenic-C≡CH | - | 83.0 |
| Acetylenic-C≡C-Ar | - | 77.0 |
Note: Predicted data is generated using standard NMR prediction software. Actual experimental values may vary. d = doublet, dd = doublet of doublets, sept = septet, s = singlet.
While 1D NMR provides foundational information, 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex connectivity and spatial relationships.
COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the isopropyl methine proton and the methyl protons, as well as the couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include the methoxy protons to the C1 aromatic carbon, the isopropyl methine proton to the C2 aromatic carbon, and the acetylenic proton to the C4 and C5 aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations, providing insights into the molecule's preferred conformation. For instance, correlations between the isopropyl protons and the aromatic proton at position 3, and between the methoxy protons and the aromatic proton at position 6 would be expected.
Currently, there is no available experimental or computational data on the dynamic NMR studies of this compound. Such studies could, in principle, be used to investigate the rotational barrier of the isopropyl and methoxy groups. By monitoring the coalescence of NMR signals at different temperatures, the energy barriers for these conformational changes could be determined.
Vibrational Spectroscopy for Molecular Structure and Bonding (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.
Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would be dominated by several key absorptions. A sharp, weak band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch is expected to appear as a weak absorption around 2100 cm⁻¹. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the isopropyl and methoxy groups will be observed between 3000 and 2850 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain characteristic C=C stretching vibrations of the aromatic ring. A strong absorption corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to be a strong and sharp signal in the Raman spectrum, making it a useful diagnostic tool. The symmetric breathing mode of the benzene ring is also typically a strong Raman band.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| ≡C-H Stretch | ~3300 (sharp, weak) | ~3300 (medium) |
| Aromatic C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| Aliphatic C-H Stretch | 3000-2850 (strong) | 3000-2850 (strong) |
| C≡C Stretch | ~2100 (weak) | ~2100 (strong) |
| Aromatic C=C Stretch | 1600-1450 (medium-strong) | 1600-1450 (medium) |
| C-O Stretch | ~1250 (strong) | ~1250 (weak) |
Note: Predicted data is based on typical vibrational frequencies for the respective functional groups.
Electronic Absorption and Photoluminescence Spectroscopy for Electronic Structure and Excited States
Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are fundamental to understanding its color, photochemistry, and photophysical properties.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of other substituted methoxybenzenes. The benzene ring is the primary chromophore, and its absorption bands are influenced by the electronic effects of the substituents. The methoxy group (an electron-donating group) and the ethynyl group will cause a red shift (bathochromic shift) of the primary (π → π*) absorption bands of the benzene ring compared to unsubstituted benzene. Two main absorption bands are anticipated, one around 220-240 nm and a second, less intense band around 270-290 nm.
Photoluminescence Spectroscopy: Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and will likely appear in the near-UV or blue region of the electromagnetic spectrum. The quantum yield and lifetime of the fluorescence will depend on the efficiency of non-radiative decay pathways.
Photoelectron Emission Spectroscopy for Ionization Potential and Work Function Determination
Photoelectron spectroscopy (PES) is a powerful technique for determining the ionization potentials of a molecule, which correspond to the energies required to remove electrons from different molecular orbitals.
There is currently no available experimental or theoretical photoelectron spectroscopy data for this compound. A theoretical study would likely show that the highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich methoxy-substituted benzene ring. The ionization potential, corresponding to the energy required to remove an electron from the HOMO, would provide valuable information about the molecule's electron-donating ability and its propensity to undergo oxidation. The work function, a property of the solid-state material, could also be estimated from solid-state PES measurements.
X-ray Diffraction Analysis for Solid-State Molecular Architecture (if Crystalline Derivatives are Formed)
The determination of the three-dimensional arrangement of atoms and molecules in a solid state is definitively achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.
For the specific compound, this compound, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction data. At present, it appears that neither the parent compound nor any of its crystalline derivatives have been subjected to single-crystal X-ray analysis. Consequently, critical data pertaining to its solid-state molecular architecture, such as unit cell dimensions, space group, and specific atomic coordinates, are not available in the public domain.
The generation of such data would first necessitate the synthesis of a stable, single crystal of this compound or a suitable crystalline derivative. The inherent molecular structure of this compound, being a liquid at room temperature, precludes direct X-ray diffraction analysis of the pure substance under standard conditions. Therefore, the formation of a crystalline derivative would be a prerequisite for any future solid-state structural studies.
Should such crystalline derivatives be synthesized and analyzed in the future, the resulting crystallographic data would be presented in a comprehensive table, detailing key structural parameters. An example of how such data would be structured is provided below for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | [Hypothetical Formula] |
| Formula Weight | [Hypothetical Value] |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z | [Hypothetical Value] |
| Calculated Density (g/cm³) | [Hypothetical Value] |
| Absorption Coefficient (mm⁻¹) | [Hypothetical Value] |
| F(000) | [Hypothetical Value] |
| Crystal Size (mm³) | [Hypothetical Value] |
| θ range for data collection (°) | [Hypothetical Value] |
| Reflections collected | [Hypothetical Value] |
| Independent reflections | [Hypothetical Value] |
| R(int) | [Hypothetical Value] |
| Final R indices [I>2σ(I)] | [Hypothetical Value] |
| R indices (all data) | [Hypothetical Value] |
It is important to reiterate that the table above is purely illustrative. The successful crystallization and subsequent X-ray diffraction analysis of a derivative of this compound would be a valuable contribution to the chemical sciences, providing the first experimental insights into its solid-state molecular architecture. Such research would enable a more detailed understanding of its structure-property relationships.
Computational Chemistry and Theoretical Investigations of 4 Ethynyl 2 Isopropyl 1 Methoxybenzene
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules in their ground state. A typical study would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation in an approximated manner. This process yields the molecule's minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles.
The frontier molecular orbitals, HOMO and LUMO, are critical for understanding a molecule's chemical reactivity. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov For 4-Ethynyl-2-isopropyl-1-methoxybenzene, analysis would pinpoint the location of these orbitals on the molecule—likely involving the electron-rich aromatic ring and the ethynyl (B1212043) group—thereby predicting its behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
An Electrostatic Potential (ESP) map provides a visual guide to the charge distribution around a molecule. libretexts.org It is mapped onto the molecule's electron density surface, using a color scale to denote different regions of electrostatic potential. Typically, red indicates electron-rich, negative potential areas (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the oxygen of the methoxy (B1213986) group and the π-system of the ethynyl group would likely be regions of negative potential, while the hydrogen atoms would exhibit positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
While DFT excels at ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate electronically excited states. This method is crucial for simulating spectroscopic properties, such as UV-Visible absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax), which helps in interpreting experimental spectra and understanding the molecule's photophysical behavior.
Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface, researchers can identify intermediates and, crucially, locate the transition state structures that connect reactants to products. chemrxiv.org This analysis provides the activation energy for a given reaction step, offering a kinetic profile of the entire process. For this compound, one could study reactions involving the ethynyl group, such as cycloadditions or coupling reactions, to understand regioselectivity and stereoselectivity. mdpi.com
Exploration of Intermolecular and Intramolecular Non-Covalent Interactions
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and self-assembly. nih.govrsc.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can identify and characterize these weak interactions. For the target molecule, analysis could reveal intramolecular interactions between the substituents and the benzene (B151609) ring, as well as how it might interact with other molecules or a solvent.
Advanced Computational Models for Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)
Theoretical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uk Comparing these predicted shifts with experimental data is a powerful method for structure verification. While machine learning models are also emerging for rapid prediction, DFT-based methods provide a high level of theory for detailed analysis. d-nb.info
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Applications in Advanced Materials Science and Synthetic Organic Chemistry
Utilization as Building Blocks for Conjugated Polymers and Oligomers
The terminal alkyne functionality of 4-Ethynyl-2-isopropyl-1-methoxybenzene allows it to serve as a monomer in the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems and interesting electronic and optical properties.
One of the most common methods for incorporating terminal alkynes into conjugated polymers is through Sonogashira cross-coupling reactions. In a hypothetical polymerization, this compound could be reacted with a dihaloaromatic comonomer in the presence of a palladium catalyst and a copper(I) co-catalyst. The isopropyl and methoxy (B1213986) substituents would be expected to influence the properties of the resulting polymer by enhancing its solubility in organic solvents, which is a crucial factor for processability, and by modulating the electronic properties of the polymer backbone.
Table 1: Hypothetical Properties of a Conjugated Polymer Derived from this compound
| Property | Projected Value | Significance |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Influences mechanical properties and film-forming ability. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Indicates the distribution of polymer chain lengths. |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) | Enhanced by the isopropyl and methoxy groups, facilitating solution processing. |
| Absorption Maximum (λmax) | 350 - 450 nm | Dependent on the extent of conjugation and the nature of the comonomer. |
| Emission Maximum (λem) | 450 - 550 nm | Indicates potential for use in light-emitting applications. |
Note: The data in this table is illustrative and based on typical values for similar conjugated polymers. Specific values would depend on the comonomer and polymerization conditions.
Incorporation into Organic Electronic Materials (e.g., Charge Transport Layers, OLED Emitters)
The electron-rich nature of the methoxy-substituted benzene (B151609) ring, combined with the extended conjugation possible through the ethynyl (B1212043) group, makes this compound a potential component in organic electronic devices.
In the context of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound could be explored as host materials or as part of the emissive layer. The isopropyl group could provide steric hindrance to prevent aggregation-caused quenching of fluorescence, a common issue in solid-state devices. Furthermore, the methoxy group can help to tune the HOMO and LUMO energy levels of the material to facilitate efficient charge injection and transport.
As a component of charge transport layers, particularly hole transport layers (HTLs), the electron-donating nature of the anisole (B1667542) moiety is advantageous. By incorporating this unit into a larger molecular or polymeric structure, it could facilitate the movement of positive charge carriers (holes) towards the emissive layer in an OLED or for charge extraction in an organic photovoltaic device.
Precursors for Ligand Design in Catalysis and Coordination Chemistry
The ethynyl group of this compound can be readily functionalized to create novel ligands for catalysis and coordination chemistry. For example, it can be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach coordinating moieties, such as pyridines or phosphines.
The steric bulk of the isopropyl group and the electronic influence of the methoxy group would be imparted to the resulting ligand. These features can have a profound impact on the catalytic activity and selectivity of the corresponding metal complex. For instance, the steric hindrance could create a specific binding pocket around the metal center, potentially leading to high selectivity in catalytic transformations.
Table 2: Potential Ligand Types Derived from this compound
| Ligand Type | Synthetic Transformation of the Ethynyl Group | Potential Metal Coordination | Potential Catalytic Application |
| Triazole-based Ligands | Copper-catalyzed azide-alkyne cycloaddition | Cu, Ru, Pd | Asymmetric catalysis, cross-coupling reactions |
| Phosphine (B1218219) Ligands | Hydrophosphination | Rh, Ir, Ni | Hydrogenation, hydroformylation |
| Bipyridine Analogues | Cycloaddition or condensation reactions | Fe, Ru, Os | Photoredox catalysis, water oxidation |
Intermediates in the Total Synthesis of Complex Molecular Architectures and Bioactive Scaffolds (Emphasis on Synthetic Methodology)
In the realm of total synthesis of natural products and complex bioactive molecules, this compound represents a valuable building block. The terminal alkyne is a versatile handle for a variety of synthetic transformations.
Key Synthetic Methodologies:
Sonogashira Coupling: To form carbon-carbon bonds with aryl or vinyl halides, introducing the substituted aromatic ring into a larger molecular framework.
Alkyne Metathesis: To form internal alkynes, which can be further functionalized or used to construct macrocycles.
Hydration and Oxidation: To convert the alkyne into a ketone or other oxygenated functional groups.
Cycloaddition Reactions: To construct carbocyclic and heterocyclic ring systems.
The substituted benzene ring itself can serve as a core scaffold onto which further complexity is built. The methoxy group can be cleaved to reveal a phenol (B47542), providing another point for functionalization. The specific substitution pattern may be strategic in the synthesis of natural products that contain a similarly substituted aromatic core.
Development of Novel Functional Materials Based on π-System Engineering
The concept of π-system engineering involves the precise design and synthesis of molecules with tailored electronic and photophysical properties. This compound is an excellent starting point for such endeavors.
By coupling this molecule with other π-conjugated systems, it is possible to create larger, well-defined architectures with specific functions. For example, it could be incorporated into molecular wires, sensors, or nonlinear optical materials. The interplay between the electron-donating methoxy group, the steric influence of the isopropyl group, and the rigid, linear nature of the ethynyl linker allows for fine-tuning of the material's properties at the molecular level. The solubility imparted by the substituents would also be beneficial for the characterization and processing of these advanced materials.
Future Research Trajectories and Methodological Advancement
Exploration of Green Chemistry Approaches in Synthesis
The future synthesis of 4-Ethynyl-2-isopropyl-1-methoxybenzene and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.com Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Modern, greener alternatives offer pathways that are not only more environmentally benign but also potentially more cost-effective and scalable. aptiwfn.com
Key green chemistry approaches that could be investigated include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and reduce side reactions by enabling rapid and uniform heating. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and efficiency by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov
Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions, often in aqueous media, thereby minimizing the use of harsh chemicals and organic solvents. mdpi.com
Solvent-Free Reactions: Conducting syntheses in the absence of solvents or using benign alternatives like ionic liquids or water can significantly reduce the generation of volatile organic compound (VOC) waste. mdpi.comrasayanjournal.co.in
Catalytic Efficiency: Developing and utilizing highly efficient and recyclable catalysts can minimize waste and improve the atom economy of synthetic processes. mdpi.com
| Green Chemistry Method | Primary Advantage | Potential Application in Synthesizing Ethynylarenes |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Accelerating cross-coupling reactions to install the ethynyl (B1212043) group. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and efficiency | Improving the efficiency of functional group transformations. |
| Biocatalysis | High selectivity, mild reaction conditions | Enzymatic resolution of chiral derivatives or specific functionalization. mdpi.com |
| Solvent-Free Reactions | Elimination of hazardous solvent waste | Performing reactions via mechanochemical grinding or neat conditions. mdpi.com |
Unveiling Novel Reactivity Modalities for Ethynylarene Derivatives
The ethynyl group is a versatile functional handle, and exploring its reactivity in the context of the specific electronic environment of this compound could unveil novel chemical transformations. The electron-donating methoxy (B1213986) group and the sterically bulky isopropyl group are expected to modulate the reactivity of both the alkyne and the aromatic ring. Future research could focus on cycloaddition reactions, metal-catalyzed transformations, and polymerization processes to create complex molecular architectures and functional materials. For instance, the related compound 4-ethynylanisole (B14333) is known to participate in [4 + 2] cycloadditions and copper-catalyzed three-component syntheses. sigmaaldrich.com Investigating how the isopropyl substituent influences the regioselectivity and stereoselectivity of such reactions for this compound would be a valuable pursuit.
| Reaction Class | Research Objective | Potential Outcome |
|---|---|---|
| Cycloaddition Reactions (e.g., Diels-Alder, Huisgen) | Investigate the influence of substituents on reaction rates and selectivity. | Synthesis of complex heterocyclic and polycyclic compounds. |
| Metal-Catalyzed Cross-Coupling | Develop new C-C and C-heteroatom bond-forming reactions. | Access to a diverse library of functionalized derivatives. |
| Polymerization | Explore the potential for creating novel polymers with unique properties. | Development of new materials for electronics or optics. |
| Hydrofunctionalization | Study the addition of H-X bonds across the alkyne. | Creation of functionalized vinylarene building blocks. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of machine learning (ML) and chemistry offers a powerful paradigm to accelerate discovery. vapourtec.com For a molecule like this compound, ML models could be trained on existing chemical data to predict a range of properties and behaviors, thereby guiding experimental efforts. nih.gov
Potential applications include:
Reaction Outcome Prediction: ML algorithms can forecast the products, yields, and optimal conditions for reactions involving ethynylarene derivatives, reducing the need for extensive trial-and-error experimentation. vapourtec.com
Property Prediction: Models can predict physical, chemical, and electronic properties such as solubility, stability, and aromaticity based solely on molecular structure. nih.govacs.org This is particularly useful for designing materials with specific characteristics.
Predicting Reactivity: ML can be used to predict the most likely sites of reaction on a molecule, for instance, in electrophilic aromatic substitutions, by analyzing quantum mechanics descriptors. acs.org
| ML Application | Description | Required Data for Model Training |
|---|---|---|
| Reaction Optimization | Algorithms like Bayesian optimization iteratively suggest reaction conditions to maximize yield or selectivity. vapourtec.com | Historical reaction data (reagents, conditions, yields). |
| Predictive (Q)SAR | Models predict biological activity or properties based on chemical structure. nih.govacs.org | Large datasets of molecules with known properties. |
| Regioselectivity Prediction | Neural networks predict the site of functionalization in reactions like aromatic C-H functionalization. nih.gov | Computed descriptors and known reaction outcomes. |
Development of High-Throughput Screening for Material Discovery
High-throughput screening (HTS) technologies have transformed materials and drug discovery by enabling the rapid evaluation of thousands of compounds. nih.govewadirect.com By creating combinatorial libraries of derivatives based on the this compound scaffold, HTS could be employed to rapidly identify candidates with desirable properties for specific applications, such as organic electronics or sensor technology. youtube.com Microarray technologies, for example, allow for the parallel screening of thousands of materials to identify optimal candidates for a given application. nih.gov The integration of machine learning with HTS can further accelerate this process by predicting promising candidates and prioritizing them for synthesis and testing. aps.org
An HTS workflow could involve:
Library Synthesis: Automated synthesis of a large, diverse library of compounds derived from this compound.
Screening: Rapidly testing the library for a specific property (e.g., fluorescence, conductivity, catalytic activity).
Data Analysis: Using computational tools to analyze the large datasets generated and identify "hit" compounds. youtube.com
Validation: Resynthesizing and retesting the most promising hits using traditional methods to confirm their properties. youtube.com
Pushing the Boundaries of Spectroscopic and Computational Techniques for Complex Systems
A deep understanding of the structure-property relationships of this compound and its derivatives requires sophisticated analytical techniques. The future in this area lies in the synergy between advanced experimental spectroscopy and high-level computational modeling. nih.gov While techniques like NMR, IR, and UV-Vis spectroscopy provide essential structural information fiveable.me, their interpretation for complex systems can be challenging.
Computational spectroscopy, using methods like Density Functional Theory (DFT), has become a crucial tool for interpreting experimental data. nih.govresearchgate.net For a substituted arene, these methods can:
Accurately predict spectroscopic parameters (e.g., chemical shifts, vibrational frequencies).
Elucidate the electronic structure and the nature of electronic transitions. tu-braunschweig.de
Model the effects of solvents and intermolecular interactions on spectroscopic properties. researchgate.net
This integrated approach allows for a more precise and comprehensive characterization of complex molecules, providing insights that are inaccessible through experiment or computation alone. tu-braunschweig.de
| Spectroscopic Technique | Experimental Data Provided | Computational Contribution |
|---|---|---|
| NMR Spectroscopy | Information on atomic connectivity and chemical environment. fiveable.me | Prediction of chemical shifts and coupling constants for unambiguous signal assignment. |
| IR Spectroscopy | Identification of functional groups via vibrational modes. fiveable.me | Calculation of vibrational frequencies and intensities to aid in spectral interpretation. researchgate.net |
| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. fiveable.me | Modeling of electronic excitations (e.g., via TD-DFT) to assign absorption bands. tu-braunschweig.de |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

